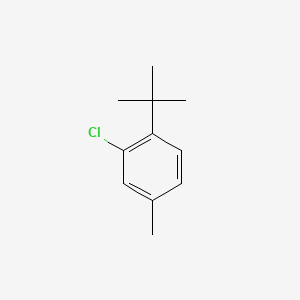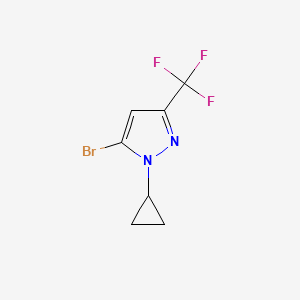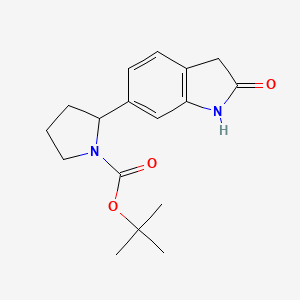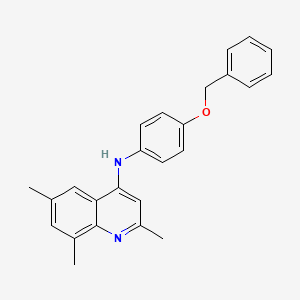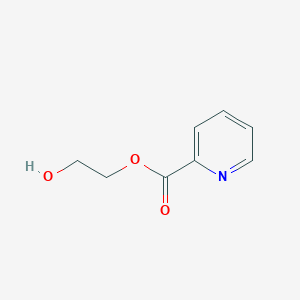
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydroxyethyl ester group.
Méthodes De Préparation
The synthesis of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) typically involves the esterification of 2-pyridinecarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) can be compared with other similar compounds such as:
2-Pyridinecarboxylic acid: Lacks the hydroxyethyl ester group, making it less versatile in certain reactions.
2-Hydroxyethylpyridine: Lacks the carboxylic acid group, affecting its reactivity and applications.
Ethyl 2-pyridinecarboxylate: Contains an ethyl ester group instead of a hydroxyethyl ester group, leading to different chemical properties and reactivity.
The uniqueness of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Propriétés
Numéro CAS |
540741-84-2 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-hydroxyethyl pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c10-5-6-12-8(11)7-3-1-2-4-9-7/h1-4,10H,5-6H2 |
Clé InChI |
OTVCKKAJMUXYJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



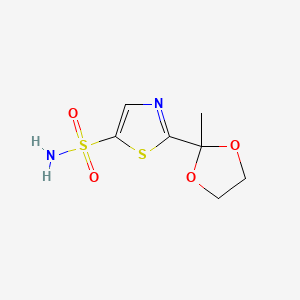

![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
